1-(1-Benzyl-piperidin-4-yl)-piperazine
Overview
Description
Scientific Research Applications
1. α1-Adrenergic Receptor Antagonistic Activities
Research indicates that compounds similar to 1-(1-Benzyl-piperidin-4-yl)-piperazine have been evaluated for their α1-adrenergic receptor (α1-AR) antagonistic activities. Such compounds show potential in modulating α1-AR, which could have implications in treating conditions related to this receptor, like hypertension and benign prostatic hyperplasia (Jia Li et al., 2008).
2. Crystal Structure and Intermolecular Interactions
Studies on compounds structurally related to this compound focus on their crystal structures and intermolecular interactions. This research is valuable in understanding the physical and chemical properties of these compounds, which is critical in drug design and development (N. Ullah & H. Stoeckli-Evans, 2021).
3. Metabolism in Pharmaceutical Compounds
Piperazine derivatives are investigated for their role in the metabolism of pharmaceutical compounds. Understanding the metabolic pathways and the enzymes involved is crucial for developing effective and safe medications (Mette G. Hvenegaard et al., 2012).
4. Development of Atypical Antipsychotics
Research has been conducted on the synthesis of piperazine and piperidine derivatives, including this compound, as potential atypical antipsychotic drugs. These compounds are evaluated for their efficacy in behavioral models predictive of antipsychotic activity, indicating their potential use in psychiatric medicine (J. Bolós et al., 1996).
5. Non-Selective Inhibition of Acetyl-CoA Carboxylase
Novel (4-piperidinyl)-piperazine derivatives have been synthesized and evaluated as ACC1/2 non-selective inhibitors. These compounds have applications in reducing hepatic de novo fatty acid synthesis, which could be significant in metabolic disease treatments (Tomomichi Chonan et al., 2011).
6. Antidiabetic Activity
Piperazine derivatives have been identified as potential antidiabetic agents. They have been shown to increase insulin secretion in a rat model of diabetes, presenting a new avenue for diabetes treatment (G. Le Bihan et al., 1999).
7. Sperm-Immobilizing Agents
Some piperazine derivatives have been investigated for their spermicidal activities, indicating their potential application in contraceptive technologies (Santosh Jangir et al., 2014).
8. Anti-Acetylcholinesterase Activity
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related to this compound, have shown potent anti-acetylcholinesterase activity. This is relevant in the development of treatments for conditions like Alzheimer’s disease (H. Sugimoto et al., 1990).
9. Anti-HIV Activity
Some piperazine derivatives have been synthesized for their potential anti-HIV activity, indicating a role in developing new non-nucleoside reverse transcriptase inhibitors (N. Al-Masoudi et al., 2007).
10. HIV-1 Entry Inhibitors
Novel 1,4-disubstituted piperidine/piperazine derivatives have been designed as CCR5 antagonist-based HIV-1 entry inhibitors. They show potent anti-HIV-1 activities, suggesting their potential in HIV-1 therapies (Mingxin Dong et al., 2012).
properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3/c1-2-4-15(5-3-1)14-18-10-6-16(7-11-18)19-12-8-17-9-13-19/h1-5,16-17H,6-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLTWIOGYBLZDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCNCC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356684 | |
Record name | 1-(1-Benzyl-piperidin-4-yl)-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
180532-65-4 | |
Record name | 1-(1-Benzyl-piperidin-4-yl)-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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